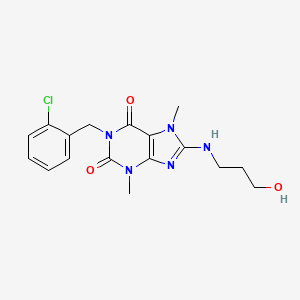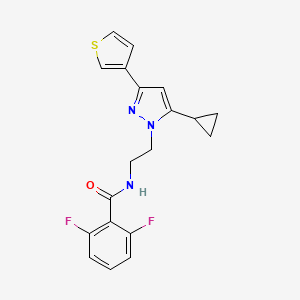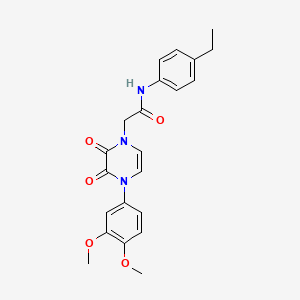![molecular formula C22H25ClN2O6S B2557082 4-[(4-Chlorophenyl)sulfonyl]-8-[(4-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 923251-31-4](/img/structure/B2557082.png)
4-[(4-Chlorophenyl)sulfonyl]-8-[(4-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups, including a sulfonyl group, a methoxy group, and an acetyl group. These groups could potentially confer various chemical properties to the molecule, such as reactivity or solubility .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information on the arrangement of atoms in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the acetyl group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, or solubility, would likely be determined experimentally. These properties can be influenced by factors like the functional groups present and the overall structure of the molecule .Scientific Research Applications
Synthesis and Characterization
This compound, due to its complex structure, is likely involved in synthetic chemistry research, focusing on the synthesis and characterization of novel organic compounds. For example, research has explored the preparation and reaction of cyclopropenone oximes with isocyanates to afford diazaspirohexenones, highlighting the utility of spiro compounds in synthetic chemistry (Yoshida et al., 1988). Similarly, studies on supramolecular arrangements based on cyclohexane-spirohydantoin derivatives discuss the relationship between molecular and crystal structure, indicating the significance of spiro compounds in understanding supramolecular chemistry (Graus et al., 2010).
Optical and Electronic Properties
Research into the optical and electronic properties of spiro compounds, such as the study on the electronic transport mechanism in thin films of some new poly(azomethine sulfone)s, demonstrates the potential of spiro compounds in materials science, particularly in semiconducting properties and electronic transport mechanisms (Rusu et al., 2007). This area of research is crucial for developing new materials for electronic and photonic applications.
Catalysis and Chemical Transformations
The compound's structural features might also make it relevant in catalysis and chemical transformations. For instance, the synthesis of sulfur-containing spiro compounds has been explored for their potential applications in catalysis and as intermediates in organic synthesis (Reddy et al., 1993). These studies contribute to the development of new catalytic methods and the synthesis of complex organic molecules.
Proton Exchange Membranes
Spiro compounds are also investigated in the context of proton exchange membranes for fuel cell applications. The synthesis of locally and densely sulfonated poly(ether sulfone)s showcases the relevance of spiro-based compounds in creating efficient proton conduction pathways, which are essential for enhancing fuel cell performance (Matsumoto et al., 2009).
Nonlinear Optical Materials
Finally, the synthesis and characterization of spiro compounds for nonlinear optical applications, such as the study on 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, highlight the potential of such compounds in developing new materials for optical devices. This research area focuses on materials that can convert light frequencies, which is crucial for telecommunications and laser technology (Kagawa et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O6S/c1-29-18-4-6-19(7-5-18)30-16-21(26)24-12-10-22(11-13-24)25(14-15-31-22)32(27,28)20-8-2-17(23)3-9-20/h2-9H,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMUKBGIRQVAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)sulfonyl]-8-[(4-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Chloro-6-fluoropyridin-3-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2557000.png)



![1-[(2-Chlorophenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2557005.png)

![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclohexylmethyl)methanamine hydrochloride](/img/structure/B2557010.png)
![(2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/no-structure.png)

![2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2557014.png)
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2557016.png)
![2-amino-N-cyclopentyl-1-(pyridin-3-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2557018.png)

